molecular formula C13H17N3 B12878955 5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine

5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12878955
M. Wt: 215.29 g/mol
InChI Key: ZPAKTPDSHQMLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives .

Scientific Research Applications

5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

5-methyl-2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H17N3/c1-9-5-11-6-12(16-13(11)15-7-9)10-3-2-4-14-8-10/h5-7,10,14H,2-4,8H2,1H3,(H,15,16)

InChI Key

ZPAKTPDSHQMLBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=C2)C3CCCNC3)N=C1

Origin of Product

United States

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